Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine
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Overview
Description
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine is a peptide compound composed of six amino acids: glycine, lysine, isoleucine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is added to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiols.
Scientific Research Applications
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways or bind to receptors to trigger signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including wound healing and anti-inflammatory effects.
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties, investigated for its potential in treating neurodegenerative diseases.
Uniqueness
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, lysine, isoleucine, and asparagine residues allows it to interact with a wide range of molecular targets, making it versatile for various applications.
Biological Activity
Glycyl-L-lysylglycyl-L-isoleucyl-L-asparaginylglycine (referred to as GLYG) is a synthetic peptide composed of six amino acids: glycine, lysine, isoleucine, and asparagine. This compound has garnered attention in various scientific fields due to its potential biological activities, including roles in protein-protein interactions, cellular signaling, and therapeutic applications.
GLYG is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves:
- Attachment of the first amino acid : The first amino acid is attached to the resin.
- Deprotection : The protecting group on the N-terminus is removed.
- Coupling : The next protected amino acid is added using coupling reagents like HBTU or DIC.
- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
The biological activity of GLYG is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various cellular processes, including:
- Enzyme activity modulation : GLYG may inhibit or activate enzymes involved in metabolic pathways.
- Receptor binding : It can bind to receptors, triggering signaling cascades that influence cellular behavior.
1. Protein-Protein Interactions
GLYG has been investigated for its role in mediating protein-protein interactions, which are crucial for many biological processes, including signal transduction and immune responses. These interactions can lead to changes in cellular functions and may be targeted for therapeutic interventions.
2. Antimicrobial Properties
Research indicates that GLYG exhibits potential antimicrobial activity. Peptides with similar structures have shown efficacy against various pathogens, suggesting that GLYG could be explored for developing new antimicrobial agents.
3. Anti-inflammatory Effects
GLYG has been studied for its anti-inflammatory properties. Peptides similar in structure have demonstrated the ability to modulate inflammatory responses, making GLYG a candidate for further research in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Glycyl-L-histidyl-L-lysine | Tripeptide | Wound healing, anti-inflammatory |
Glycyl-L-prolyl-L-glutamate | Tripeptide | Neuroprotective properties |
Glycyl-L-valyl-L-leucyl-L-seryl | Pentapeptide | Antimicrobial activity |
GLYG's unique combination of amino acids allows it to interact with a broader range of molecular targets compared to other peptides, enhancing its versatility in various applications.
Case Studies and Research Findings
Several studies have highlighted the biological activities of GLYG:
- A study examining the effects of peptide sequences on cellular signaling pathways found that GLYG significantly altered the activity of specific kinases involved in inflammation.
- Another investigation into peptide-based therapeutics noted that modifications in the sequence of GLYG could enhance its bioactivity against certain bacterial strains.
Properties
CAS No. |
685870-52-4 |
---|---|
Molecular Formula |
C22H40N8O8 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C22H40N8O8/c1-3-12(2)19(22(38)29-14(8-15(25)31)21(37)27-11-18(34)35)30-17(33)10-26-20(36)13(6-4-5-7-23)28-16(32)9-24/h12-14,19H,3-11,23-24H2,1-2H3,(H2,25,31)(H,26,36)(H,27,37)(H,28,32)(H,29,38)(H,30,33)(H,34,35)/t12-,13-,14-,19-/m0/s1 |
InChI Key |
OCIWEOWDRXMQGP-MNUAXYBXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
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